molecular formula C12H20N4O3 B1381511 tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate CAS No. 1803584-02-2

tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

Cat. No.: B1381511
CAS No.: 1803584-02-2
M. Wt: 268.31 g/mol
InChI Key: ZZYQYIZJQMXVGQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a morpholine ring, a common structural motif in pharmaceuticals known to contribute to favorable pharmacokinetic properties, which is further functionalized with a 1-methyl-1,2,4-triazole group . The presence of the tert-butoxycarbonyl (Boc) group makes this molecule a protected intermediate, highly valuable in multi-step synthetic routes . Compounds incorporating the 1,2,4-triazole heterocycle have been investigated for their diverse biological activities. Research on analogous structures highlights their potential as modulators of the central nervous system, such as GABA-A receptor inverse agonists . As such, this reagent serves as a key building block for the synthesis and exploration of novel bioactive molecules targeting a range of therapeutic areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-methyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-5-6-18-7-9(16)10-13-8-14-15(10)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQYIZJQMXVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123018
Record name 4-Morpholinecarboxylic acid, 3-(1-methyl-1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-02-2
Record name 4-Morpholinecarboxylic acid, 3-(1-methyl-1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-(1-methyl-1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate (CAS Number: 1342210-76-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring linked to a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4O3, with a molecular weight of 252.32 g/mol. Its structure can be described as follows:

tert butyl 3 1 methyl 1H 1 2 4 triazol 5 yl morpholine 4 carboxylate\text{tert butyl 3 1 methyl 1H 1 2 4 triazol 5 yl morpholine 4 carboxylate}

The compound is typically presented as a white to off-white powder and has a purity of over 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The triazole ring in this compound is believed to interfere with fungal cell wall synthesis and disrupt cellular processes .

2. Antiparasitic Effects
Studies have shown that compounds containing the triazole moiety can suppress the burden of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. This activity is often linked to their ability to inhibit specific enzymes critical for parasite survival .

3. Binding Affinity and Selectivity
The binding affinity of this compound towards various receptors has been evaluated. For instance, modifications in similar triazole compounds have demonstrated high ligand efficiency and selectivity for specific targets involved in drug metabolism .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds and their implications:

Case Study 1: Antiparasitic Activity
In a study focusing on the optimization of triazole derivatives for antiparasitic activity, compounds similar to this compound showed submicromolar activity against Trypanosoma cruzi in vitro. The lead compounds exhibited favorable pharmacokinetic profiles and reduced toxicity .

Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of various triazole derivatives against fungal pathogens. The results indicated that certain modifications enhanced the activity significantly compared to standard antifungal agents .

Data Tables

Property Value
Molecular FormulaC12H20N4O3
Molecular Weight252.32 g/mol
Purity>95%
CAS Number1342210-76-7
Biological Activity Effect
AntimicrobialSignificant against fungi
AntiparasiticEffective against T. cruzi
Binding AffinityHigh selectivity

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been investigated for its potential to inhibit the growth of various pathogens. The triazole ring is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes, making it a candidate for antifungal drug development.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by modulating enzyme activity involved in cancer cell proliferation. The presence of the triazole group enhances binding affinity to specific biological targets associated with tumor growth. Future research is needed to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.

Future Research Directions

There is significant potential for further exploration of this compound in various applications:

Pharmacological Studies

Continued investigation into its pharmacological properties could lead to new therapeutic agents against fungal infections and cancers.

Agricultural Applications

Given its antimicrobial properties, this compound may also be explored as a pesticide or fungicide in agricultural settings.

Mechanistic Studies

Understanding the specific mechanisms through which this compound interacts with biological targets will be crucial for optimizing its use in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Below is a comparative analysis of tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate with structurally related compounds:

Compound Name Core Structure Triazole Substituent Ester Group Key Features
This compound (Target) Morpholine 1-methyl at position 5 tert-butyl Oxygen in morpholine enhances polarity; tert-butyl improves metabolic stability
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-...* Tetrahydroquinoline 1-methyl at position 5 Methyl Fluorine atoms enhance lipophilicity and binding affinity to hydrophobic targets
tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine-4-carboxylate Morpholine 2,2,2-trifluoroethyl at N1 tert-butyl Trifluoroethyl group increases electronegativity and steric hindrance
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Piperidine tert-butyl at triazole C3 N/A Piperidine lacks oxygen, reducing polarity; tert-butyl modifies steric effects
tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}... Pyrrolidine Methylaminomethyl at triazole tert-butyl (hydrochloride) Fluorine and charged ammonium group enhance solubility and target interaction

*Full name: Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Key Findings from Comparative Analysis

Core Heterocycle Influence: Morpholine-based compounds (e.g., the target) exhibit higher polarity due to the oxygen atom, improving solubility in aqueous environments compared to piperidine or pyrrolidine analogues.

Triazole Substituent Effects :

  • The 1-methyl group on the triazole (target compound) minimizes steric hindrance, allowing better access to hydrogen-bonding sites. In contrast, bulkier groups like trifluoroethyl () or tert-butyl () may restrict conformational flexibility.
  • Fluorinated analogues (e.g., ) demonstrate improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

Ester Group Variations: The tert-butyl ester in the target compound enhances stability against hydrolysis compared to methyl esters (e.g., ), making it more suitable for prolonged storage or in vivo applications. Hydrochloride salts () improve water solubility, critical for intravenous formulations.

Synthetic Utility :

  • The tert-butyl carboxylate group is widely used as a protecting group in multi-step syntheses, as seen in and , where it facilitates selective deprotection during functionalization.

Table: Physicochemical and Functional Comparisons

Property Target Compound Tetrahydroquinoline Analogues Trifluoroethyl Morpholine Piperidine Analogues
Molecular Weight (g/mol) ~309.3 ~443.3 (e.g., [1322616-36-3]) ~375.3 ~263.3
Polarity Moderate (O in ring) Low (aromatic core) Moderate Low (no O)
Metabolic Stability High (tert-butyl) Moderate (methyl ester) High (CF3 group) Variable
Synthetic Flexibility High Moderate (complex core) High Moderate

Preparation Methods

Protocol A: Sequential Functionalization

  • Morpholine Protection :
    • tert-Butyl group introduced via Boc protection of morpholine-4-carboxylate.
  • Triazole Introduction :
    • Reaction of tert-butyl 3-(iodomethyl)morpholine-4-carboxylate with 1-methyl-1H-1,2,4-triazole under nucleophilic substitution conditions.

Protocol B: One-Pot Synthesis

  • A modified method inspired by triazolo-piperazine synthesis:















    ReagentsConditionsYield
    CuI (10 mol%), DIPEA, DMF, 0°C → RT5 min reaction time~90%

Optimization Challenges

  • Purification : Early methods relied on column chromatography, but recent protocols emphasize crystallization or aqueous workups for scalability.
  • Stability : The tert-butyl group enhances stability during reactions but requires acidic conditions for deprotection.

Comparative Data Table

Method Advantages Limitations Yield
Sequential Functionalization High purity, controlled steps Multi-step, time-consuming 70–85%
One-Pot Synthesis Rapid, scalable Requires precise stoichiometry ~90%

Applications and Derivatives

The compound’s triazole and morpholine motifs are explored for antimicrobial and anticancer activities. Derivatives synthesized via coupling reactions (e.g., with trifluoromethyl-oxadiazole) show enhanced bioactivity.

Q & A

What are the key synthetic challenges in preparing tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step routes, including triazole ring formation, morpholine functionalization, and tert-butyl carboxylate protection. Critical challenges include:

  • Triazole Synthesis: Cyclocondensation of methyl hydrazine derivatives with nitriles or thioureas under microwave irradiation (e.g., 80–120°C, DMF solvent) to ensure regioselectivity for the 1,2,4-triazole isomer .
  • Morpholine Coupling: Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) require palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous THF at 60–80°C .
  • Protection/Deprotection: tert-Butyl carboxylate groups are sensitive to acidic conditions; use mild deprotection (TFA/DCM) to avoid side reactions .
    Optimization: Monitor reactions via LC-MS and adjust stoichiometry (1.2–1.5 equivalents of triazole precursor) to improve yields (reported 45–65%) .

How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Discrepancies may arise from dynamic conformational changes or crystal packing effects. To resolve:

  • X-ray Crystallography: Use SHELXL for high-resolution structure determination to confirm stereochemistry and bond lengths .
  • Advanced NMR: Employ 2D techniques (HSQC, NOESY) in DMSO-d₆ to identify through-space interactions and verify substituent positions .
  • Computational Validation: Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to assess conformational flexibility .

What computational strategies predict the reactivity of the triazole moiety in further functionalization?

Advanced Research Focus:

  • DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring. For example, the N2 position often exhibits higher reactivity in alkylation reactions .
  • Molecular Docking: Simulate interactions with biological targets (e.g., PARP enzymes) to guide derivatization for enhanced binding affinity .
  • Solvent Effects: Use COSMO-RS models to predict solvent compatibility (e.g., acetonitrile vs. DMF) for Suzuki-Miyaura couplings .

How does the tert-butyl group influence the compound’s stability and solubility in biological assays?

Methodological Answer:

  • Stability: The tert-butyl ester acts as a protecting group, enhancing stability under basic conditions but hydrolyzing in acidic environments (e.g., lysosomal pH 4.5) .
  • Solubility: LogP calculations (e.g., using PubChem data) indicate increased lipophilicity (LogP ≈ 1.8), requiring DMSO stock solutions (10 mM) for in vitro assays .
  • Metabolic Studies: Use LC-HRMS to track de-esterification metabolites in microsomal assays .

What analytical techniques are critical for quantifying impurities in this compound?

Basic Research Focus:

  • HPLC-PDA: Employ a C18 column (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities (e.g., de-esterified byproducts) .
  • Mass Spectrometry: HRMS (ESI+) confirms molecular ions ([M+H]⁺ m/z 253.12) and detects sulfoxide/sulfone derivatives from oxidation .
  • Elemental Analysis: Verify purity (>95%) via C/H/N/O combustion analysis .

How can researchers design analogs to improve the compound’s pharmacokinetic profile?

Advanced Research Focus:

  • Bioisosteric Replacement: Substitute the morpholine ring with piperazine or thiomorpholine to modulate solubility and metabolic stability .
  • Prodrug Strategies: Introduce phosphate esters at the carboxylate group for enhanced aqueous solubility .
  • SAR Studies: Test analogs against PARP-1/2 enzymes to correlate structural modifications (e.g., triazole substitution) with IC₅₀ values .

What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • Toxicity: Wear nitrile gloves and goggles due to potential irritancy (similar to triazole derivatives) .
  • Waste Disposal: Collect organic waste separately; neutralize acidic byproducts with NaHCO₃ before disposal .
  • Storage: Store at –20°C under argon to prevent hydrolysis of the tert-butyl ester .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate
Reactant of Route 2
tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

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